Triacsin C

Lipid Metabolism Enzymology ACSL Inhibition

Dissecting ACSL1/4 vs. ACSL5 pathways is confounded by pan-ACSL inhibitors and siRNA approaches that lack isoform discrimination. Triacsin C (CAS 76896-80-5) uniquely inhibits ACSL1/4 (IC50 3.6-8.7 μM) while sparing ACSL5. Key differentiators: >93% suppression of de novo glycerolipid synthesis with preserved phospholipid recycling-a functional signature unmatched by genetic knockdown; orally bioavailable, validated in vivo at 10 mg/kg for metabolic inflammation models; essential for acyl-CoA channeling, oncology, and host-targeted antiviral research. ≥95% purity. Research use only.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 76896-80-5
Cat. No. B126821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriacsin C
CAS76896-80-5
Synonyms1-hydroxy-3-(2',4',7'-undecatrienylidine)triazene
triacsin C
WS 1228A
WS-1228A
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCCC=CCC=CC=CC=NNN=O
InChIInChI=1S/C11H17N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,7-11H,2-3,6H2,1H3,(H,13,15)/b5-4+,8-7+,10-9+,12-11+
InChIKeyNKTGCVUIESDXPU-YLEPRARLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White powder

Triacsin C Procurement and Mechanism Overview


Triacsin C (CAS 76896-80-5), also designated WS-1228A or FR 900190, is a microbial polyunsaturated fatty acid analog isolated from Streptomyces aureofaciens fermentation [1]. It functions as a potent and well-characterized inhibitor of long-chain fatty acyl-CoA synthetase (ACSL; EC 6.2.1.3), with documented IC50 values spanning 3.6–8.7 μM across multiple assay systems [2]. The compound exhibits a distinctive selectivity profile within the ACSL family, effectively targeting ACSL1 and ACSL4 while demonstrating negligible inhibition of ACSL5 [3]. This differential isoform sensitivity, combined with its established utility in dissecting lipid trafficking and de novo glycerolipid synthesis, underpins its value as a specialized research tool in lipid metabolism, inflammation, and oncology [4].

Mechanism ACSL1/4-selective inhibitor; spares ACSL5
Assay context Dissects de novo glycerolipid synthesis vs. phospholipid recycling
Model fit Lipid metabolism, inflammation, and oncology research models

Triacsin C: Irreplaceable in Lipid Metabolism Studies


Substituting Triacsin C with other ACSL inhibitors is scientifically unsound due to pronounced differences in isoform selectivity and functional consequences. While general ACSL inhibition disrupts global fatty acid activation, Triacsin C uniquely discriminates between specific ACSL isoforms [1]. This results in a distinct metabolic signature where de novo synthesis of triglycerides, diglycerides, and cholesterol esters is suppressed by >93%, yet the recycling of fatty acids into phospholipids (a pathway critical for membrane homeostasis) is largely preserved, an effect not replicated by non-selective inhibitors or genetic knockdown approaches [2]. Furthermore, the functional outcome of Triacsin C treatment is not interchangeable with pan-ACSL inhibition; for instance, in inflammatory models, Triacsin C specifically attenuates TNFα-induced MMP-9 expression through an ACSL1-dependent mechanism, whereas inhibitors of β-oxidation or ceramide biosynthesis are ineffective [3]. These differential activities underscore that Triacsin C functions as a targeted molecular probe rather than a blunt metabolic tool, making it irreplaceable for experiments requiring precise dissection of ACSL1/4-mediated pathways.

Pan-ACSL inhibitors lack ACSL1/4 vs. ACSL5 discrimination; isoform interpretation may shift.
Genetic ACSL1 knockdown affects both de novo synthesis and recycling pathways; may not replicate the functional signature of Triacsin C.
Non-selective lipid metabolism modulators alter global fatty acid activation; pathway-specific conclusions may require review.

Triacsin C Differentiation: Quantitative Evidence


Superior ACSL Inhibition vs Triacsin A

Triacsin C demonstrates significantly greater inhibitory potency against acyl-CoA synthetase than its closest natural analog, Triacsin A. In enzymatic assays using rat liver enzyme, Triacsin C achieved 50% inhibition (IC50) at 8.7 μM, whereas Triacsin A required an IC50 of 18 μM. The difference is even more pronounced using the Pseudomonas aeruginosa enzyme, where Triacsin C (IC50 = 3.6 μM) is approximately 5-fold more potent than Triacsin A (IC50 = 17 μM) [1].

ACSL inhibition potency
Head-to-head
IC50 3.6–8.7 μM (Triacsin C) vs 17–18 μM (Triacsin A)
Reported potency difference across enzyme sources
2.1–4.7 fold lower IC50; rat liver and P. aeruginosa ACSL assays
Lipid Metabolism Enzymology ACSL Inhibition

Differential Isoform Selectivity: ACSL1/ACSL4 Over ACSL5

A key differentiator for Triacsin C is its specific isoform selectivity profile within the ACSL family. Unlike pan-ACSL inhibitors or genetic knockout strategies, Triacsin C potently inhibits ACSL1 and ACSL4 while sparing ACSL5 [1]. In functional assays, ACSL1 inhibition by Triacsin C (10 mg/kg oral gavage) in an acute high-fat feeding (AHFF) mouse model significantly reduced the expression of FABP4 and PLIN2 proteins and decreased phosphorylation of p38 MAPK in blood monocytes, demonstrating a targeted in vivo effect on ACSL1-mediated inflammatory pathways [2].

Isoform selectivity
Class-level
Inhibits ACSL1/4; spares ACSL5. In vivo: reduces monocyte FABP4, PLIN2, p-p38.
Supports ACSL1/4 pathway dissection
10 mg/kg oral gavage; acute high-fat feeding mouse model
Cancer Metabolism Inflammation Isoform Selectivity

Discrimination Between De Novo Synthesis and Phospholipid Recycling

In human fibroblast studies, Triacsin C (at an unspecified but effective concentration) inhibited de novo synthesis from glycerol of triacylglycerol, diacylglycerol, and cholesterol esters by >93%, and the synthesis of total phospholipids by 83% [1]. Critically, the incorporation of pre-formed fatty acids (oleate or arachidonate) into phospholipids via lysophospholipid reacylation pathways was relatively unimpaired. This differential effect is not observed with genetic knockdown of ACSL1 alone, which broadly impacts both de novo and recycling pathways.

Lipid synthesis discrimination
Cross-study comparable
>93% inhibition of de novo TG/DG/CE synthesis; spares fatty acid recycling into phospholipids
Supports acyl-CoA channeling investigation
Human fibroblast model; [14C]oleate, [3H]arachidonate labeling
Lipid Trafficking Glycerolipid Synthesis Cellular Metabolism

Nanomolar Potency Against Cryptosporidium ACS Enzymes

Triacsin C demonstrates high potency against the acyl-CoA synthetases of the parasite Cryptosporidium parvum, a feature not well-documented for other ACSL inhibitors. In vitro assays show that Triacsin C inhibits the recombinant CpACS1 and CpACS2 enzymes with IC50 values of 3.70 μM and 2.32 μM, respectively, and more notably, with Ki values of 595 nM and 106 nM [1]. This translates to an anti-parasitic IC50 of 136 nM against C. parvum in cell culture.

Anti-parasitic enzyme inhibition
Class-level
Ki 595 nM (CpACS1), 106 nM (CpACS2); anti-parasitic IC50 136 nM
Reported nanomolar potency against Cryptosporidium ACS enzymes
Recombinant enzyme and C. parvum cell culture assays
Parasitology Anti-parasitic ACSL Enzymology

In Vivo Efficacy in Obesity-Induced Monocyte Inflammation

In a direct in vivo efficacy comparison, oral administration of Triacsin C (10 mg/kg) prior to an acute high-fat feeding (AHFF) challenge in mice significantly normalized the inflammatory/foam cell phenotype of circulating monocytes. This was evidenced by reduced co-expression of CD11c and CX3CL1 on CD45+Ly6C+ monocytes and decreased protein expression of FABP4 and PLIN2, as well as reduced p38 MAPK phosphorylation [1]. This outcome contrasts with the effect of vehicle control, which showed elevated inflammatory markers following the dietary challenge.

In vivo inflammation model
Head-to-head
10 mg/kg oral reduced monocyte CD11c+CX3CL1+ and FABP4/PLIN2/p-p38
Supports metabolic inflammation model
AHFF mouse model; n=4-5; p≤0.05 to p≤0.001 vs vehicle
Inflammation Obesity In Vivo Pharmacology

Rotavirus Antiviral Potential of Triacsin C Scaffold

Triacsin C was identified as a highly effective inhibitor of rotavirus replication, prompting the synthesis of a library of analogs to improve potency. While Triacsin C is effective, the optimized analog '1e' (also referred to as TC20) demonstrated an ED50 of 0.1 μM (100 nM) against rotavirus in cell culture with a high therapeutic index [1]. This shows that the Triacsin C pharmacophore can be optimized for enhanced antiviral activity, but the parent compound itself remains a critical benchmark and tool for target validation.

Antiviral benchmark
Class-level
Effective against rotavirus replication; optimized analog 1e ED50=0.1 μM
Supports antiviral target validation
Cell-based assay; Triacsin C serves as benchmark for analog optimization
Antiviral Rotavirus Medicinal Chemistry

Triacsin C Optimal Research & Preclinical Applications


ACSL1/4 in Cancer Proliferation and Apoptosis

Given its selective inhibition of ACSL1 and ACSL4 over ACSL5 [5], Triacsin C is ideally suited for functional studies aimed at deconvoluting the specific contributions of these isoforms to cancer cell biology. In contrast to pan-ACSL inhibitors or siRNA knockdown of ACSL1, Triacsin C allows for the pharmacological interrogation of ACSL1/4-dependent pathways in models where ACSL5 expression may confound results. This is particularly relevant in lung cancer, where ACSL1 and ACSL4 are highly expressed while ACSL5 is lost [5]. The compound's ability to induce apoptosis and inhibit xenograft tumor growth further supports its use in preclinical oncology research [2].

Acyl-CoA Channeling and Compartmentalized Lipid Metabolism

Triacsin C is the preferred tool for studying the concept of 'acyl-CoA channeling' or the existence of functionally separate intracellular acyl-CoA pools [5]. Its unique property of potently inhibiting de novo glycerolipid synthesis (>93%) while sparing the reacylation of lysophospholipids provides a functional readout that cannot be replicated by genetic ablation of ACSL1 or other non-selective inhibitors. This makes it essential for experiments designed to understand how newly synthesized versus recycled fatty acids are differentially trafficked for membrane biogenesis versus energy storage.

Modeling In Vivo Metabolic Inflammation and Foam Cell Formation

Triacsin C is a validated chemical probe for in vivo studies of acute metabolic inflammation. Its oral bioavailability and ability to normalize inflammatory monocyte phenotypes in diet-induced obesity models at a dose of 10 mg/kg [5] make it a superior choice over other ACSL inhibitors for which in vivo pharmacokinetic and pharmacodynamic data are lacking. This scenario is ideal for researchers aiming to establish a causal link between ACSL1 activity, fatty acid overload, and the early inflammatory events driving atherosclerosis and insulin resistance.

Developing Next-Generation Antivirals

For virology research programs focused on host-targeted antivirals, Triacsin C serves as both a functional tool and a structural benchmark. Its validated activity against rotavirus replication [5] confirms the viability of ACSL inhibition as a host-targeted antiviral strategy. Researchers can use Triacsin C to validate the target pathway and then employ it as a positive control when screening or optimizing next-generation analogs with improved potency, such as those achieving nanomolar ED50 values [5].

Application
Selection Property
Validation Focus
Cancer cell-model studies
ACSL1/4 isoform selectivity
Apoptosis and proliferation endpoint review
Lipid trafficking investigation
Functional discrimination of de novo synthesis vs. recycling
Phospholipid reacylation assay context
In vivo metabolic inflammation model
Oral bioavailability and in vivo PD response
Monocyte inflammatory marker normalization
Antiviral target validation
ACSL inhibition antiviral benchmark
Analog screening and ED50 comparison context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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